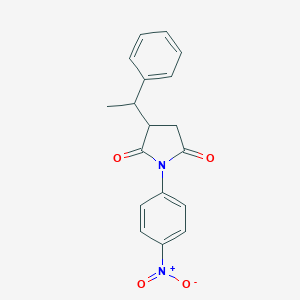![molecular formula C23H16ClNOS B407097 6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B407097.png)
6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of thiazepines. Thiazepines are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms. This particular compound is characterized by its unique structure, which includes a chloro-methylphenyl group and a benzo-indeno-thiazepinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo-indeno core: This can be achieved through a Friedel-Crafts acylation reaction, where an indanone derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the thiazepine ring: The benzo-indeno core is then reacted with a thioamide and a halogenating agent such as phosphorus pentachloride (PCl5) to form the thiazepine ring.
Substitution with the chloro-methylphenyl group: Finally, the chloro-methylphenyl group is introduced through a nucleophilic substitution reaction, where the thiazepine intermediate reacts with 3-chloro-4-methylphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the thiazepine ring to a dihydrothiazepine derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloro-methylphenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazepine derivatives.
Substitution: Amino or thio-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one: shares structural similarities with other thiazepine derivatives such as:
Uniqueness
- Structural Uniqueness : The presence of the chloro-methylphenyl group and the specific arrangement of the thiazepine ring confer unique chemical and biological properties to the compound.
- Biological Activity : Compared to similar compounds, this compound may exhibit distinct biological activities, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C23H16ClNOS |
|---|---|
Molekulargewicht |
389.9g/mol |
IUPAC-Name |
11-(3-chloro-4-methylphenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C23H16ClNOS/c1-13-10-11-14(12-17(13)24)23-20-21(15-6-2-3-7-16(15)22(20)26)25-18-8-4-5-9-19(18)27-23/h2-12,20,23H,1H3 |
InChI-Schlüssel |
ORAJIGOTZNKJIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2C3C(=NC4=CC=CC=C4S2)C5=CC=CC=C5C3=O)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2C3C(=NC4=CC=CC=C4S2)C5=CC=CC=C5C3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B407015.png)
![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B407016.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B407017.png)
![2-nitro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B407021.png)



![8-ethoxy-4-(4-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B407027.png)
![1-chloro-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methoxy-4-(1-naphthyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407029.png)
![8-nitro-4-{3-nitrophenyl}-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B407030.png)
![4-(2,3-DICHLOROPHENYL)-6-METHOXY-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B407034.png)
![1-chloro-4-(4-fluorophenyl)-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407035.png)
![4-(4-bromophenyl)-1-chloro-8-nitro-2-({2-nitrophenyl}sulfanyl)-6-methoxy-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407036.png)
![1-chloro-4-(2-chlorophenyl)-8-ethoxy-6-nitro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B407037.png)
